2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide
Description
This compound, referred to here as Compound A, is a pyridazinyl acetamide derivative with a 2-fluoro-4-methoxyphenyl substituent on the pyridazinone ring and a 4-methoxyphenethyl group on the acetamide moiety. It has emerged as a potent inhibitor of osteoclast differentiation and bone resorption, targeting key mediators such as cathepsin K (CTSK) and matrix metalloprotease-9 (MMP-9) . Studies demonstrate that Compound A significantly reduces the formation of multinucleated osteoclasts and actin rings, critical for bone resorption, without cytotoxic effects . Its unique structural features, including the fluorine atom and methoxy groups, enhance binding affinity to osteoclast-specific targets, making it a promising candidate for osteoporosis treatment .
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-16-5-3-15(4-6-16)11-12-24-21(27)14-26-22(28)10-9-20(25-26)18-8-7-17(30-2)13-19(18)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFIZDIMRBIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares Compound A with six analogous compounds, focusing on structural variations, biological activity, and pharmacological profiles.
Structural Analogues Targeting Osteoclast Differentiation
Compound B : 2-[3-(4-Fluorophenyl)-6-Oxo-1(6H)-Pyridazinyl]-N-(4-Methoxyphenyl)Acetamide ()
- Structural Difference : The phenyl ring substituent is 4-fluoro instead of 2-fluoro-4-methoxy (Compound A).
- Pharmacokinetics : Higher lipophilicity due to the unsubstituted phenyl ring may affect solubility and bioavailability.
Compound C : 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide ()
- Structural Difference : The acetamide group is substituted with 1H-indol-5-yl instead of 4-methoxyphenethyl .
- Activity : Like Compound A, it inhibits CTSK and osteoclast differentiation. However, the indole moiety may enhance interactions with hydrophobic enzyme pockets, possibly increasing potency .
- Limitation: Limited data on cytotoxicity or in vivo efficacy compared to Compound A.
Derivatives with Modified Functional Groups
Compound D : Methyl [3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]Acetate ()
- Structural Difference : The acetamide group is replaced with a methyl ester , converting it to a prodrug.
- Activity: Ester derivatives typically exhibit improved oral bioavailability but require hydrolysis to the active carboxylic acid form. No direct osteoclast data are available, but the ester group may delay onset of action.
- Molecular Weight : 292.27 g/mol (vs. 425.43 g/mol for Compound A), suggesting better membrane permeability .
Compound E : N-[2-(6-Fluoro-1H-Indol-1-Yl)Ethyl]-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]Acetamide ()
- Structural Difference : Contains a 6-fluoroindol-1-yl ethyl group and 4-fluoro-2-methoxyphenyl on the pyridazinyl ring.
Compounds with Divergent Core Structures
Compound F : N-(3-(Azepan-1-Ylsulfonyl)-4-Methylphenyl)-2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-Yl)Acetamide ()
- Structural Difference : Features a dichloropyridazinyl core and azepane sulfonyl group.
- Activity : Targets protein arginine methyltransferase 5 (PRMT5)-substrate interactions, unrelated to osteoclast biology. Highlights the pyridazinyl scaffold’s versatility in diverse therapeutic areas .
Compound G : N-(4-Acetamidophenyl)-2-[3-(1-Naphthyl)-6-Oxo-1(6H)-Pyridazinyl]Acetamide ()
- Structural Difference : Substituted with a naphthyl group instead of fluorophenyl.
Comparative Activity Table
Key Research Findings and Mechanistic Insights
- Compound A uniquely suppresses osteoclast activity without affecting RANKL signaling pathways, distinguishing it from bisphosphonates and denosumab .
- The 2-fluoro-4-methoxy substitution on the phenyl ring is critical for stabilizing interactions with CTSK’s active site, as shown in docking studies .
- Compound C ’s indole group may improve blood-brain barrier penetration, but its therapeutic relevance for bone diseases remains unexplored .
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N~1~-(4-methoxyphenethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide , with a molecular formula of and a molecular weight of approximately 373.39 g/mol. Its structure features a pyridazine ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting neuropsychiatric conditions.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit key enzymes associated with various diseases:
- Cholinesterase Inhibition : The compound exhibited competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency compared to standard inhibitors like donepezil and galantamine .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the phenyl substituents significantly impacted biological activity. Compounds with electron-withdrawing groups (like fluorine) showed enhanced inhibitory effects on cholinesterases, while electron-donating groups reduced activity .
Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in models of oxidative stress. The results indicated a significant reduction in neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
Anticancer Activity
Another research effort evaluated the compound's cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The compound displayed selective cytotoxicity, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
